Triethyllead

Descripción

Propiedades

Número CAS |

5224-23-7 |

|---|---|

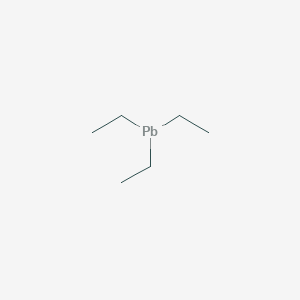

Fórmula molecular |

C6H15P |

Peso molecular |

294 g/mol |

InChI |

InChI=1S/3C2H5.Pb/c3*1-2;/h3*1H2,2H3; |

Clave InChI |

CBTNQWNORLDNTB-UHFFFAOYSA-N |

SMILES |

CC[Pb](CC)CC |

SMILES canónico |

CC[Pb](CC)CC |

Otros números CAS |

14570-15-1 5224-23-7 |

Números CAS relacionados |

63919-19-7 (hexafluorosilicate(-2)) |

Sinónimos |

Et(3)Pb triethyl lead triethyl lead chloride triethyllead triethyllead hexafluorosilicate (-2) |

Origen del producto |

United States |

Synthesis and Chemical Reactivity of Triethyllead

Formation Pathways of Triethyllead in Environmental and Laboratory Settings

This compound is not typically synthesized for direct commercial use but is rather an intermediate compound formed from the degradation of tetraalkyllead compounds. Its presence in the environment is a direct consequence of the historical use of tetraethyllead (B6334599) in gasoline.

Dealkylation Processes from Tetraalkyllead Compounds

The principal formation pathway of this compound is the dealkylation of tetraethyllead (TEL). alsglobal.com This process involves the removal of one of the four ethyl groups from the central lead atom. This transformation occurs through several mechanisms, including photolytic and chemical degradation in various environmental settings. alsglobal.comindustrialchemicals.gov.au In releases of leaded gasoline into subsurface soils, TEL tends to hydrolyze and progressively dealkylate, first to the this compound (TREL⁺) cation, then to diethyllead (B1201037) (DEL²⁺), and ultimately to the inorganic lead ion (Pb²⁺). alsglobal.com This sequential degradation also occurs within living organisms; for instance, TEL can be transformed into this compound by gastric acid or metabolized in the liver by cytochrome P450 enzymes. dguv.de

Sunlight is a major catalyst for the degradation of tetraethyllead into this compound. ymparisto.fichemicalbook.com This process, known as photolysis, involves the cleavage of the lead-carbon bonds by the energy from ultraviolet (UV) radiation. chemicalbook.comoieau.fr In the atmosphere, tetraalkyllead compounds undergo rapid degradation through a combination of direct photolysis and photo-oxidation by hydroxyl (HO) radicals. industrialchemicals.gov.auosti.gov

The rate of this degradation can be rapid. For example, the atmospheric photolysis half-life of tetraethyllead is estimated to be between 2.3 and 9.0 hours. ymparisto.fi Under direct sunlight, the half-life of this compound itself is approximately 16 hours. oieau.fr These photolytic reactions can be complex and may involve not just the simple cleavage of Pb-C bonds but also the formation of other hydrocarbon groups. oieau.fr

Photolytic and Atmospheric Half-Life of Lead Alkyls

| Compound | Condition | Half-Life | Source |

|---|---|---|---|

| Tetraethyllead (TEL) | Atmospheric Photo-oxidation | 2.6 hours | industrialchemicals.gov.au |

| Tetramethyllead (B1204573) (TML) | Atmospheric Photo-oxidation | 18.2 hours | industrialchemicals.gov.au |

| Tetraethyllead (TEL) | Atmospheric Photolysis (Simulated Sunlight) | 2.3 - 9.0 hours | ymparisto.fi |

| This compound (TREL) | Atmospheric Degradation (Direct Sunlight) | ~16 hours | oieau.fr |

| Trimethyllead (B1239934) (TML) | Atmospheric Degradation (Direct Sunlight) | ~28 hours | oieau.fr |

The transformation of tetraethyllead to this compound occurs in different environmental compartments, or matrices, at varying rates.

In Water : In aqueous environments, tetraethyllead undergoes both hydrolysis and photodegradation to form ionic this compound compounds. industrialchemicals.gov.au In the absence of light, the degradation is slower, with one study showing 50% of tetraethyllead in water converting to this compound in two to five days. industrialchemicals.gov.au Under natural light, this process is significantly accelerated, with 99% degradation observed in 15 days. industrialchemicals.gov.au Trialkyllead compounds like this compound are noted to be quite stable in aqueous solutions when kept in the dark. oieau.fr

In Soil : Tetraethyllead is unstable in soil and degrades to this compound. dtic.mil Both chemical and biological processes contribute to this breakdown, with chemical degradation being the predominant factor. dtic.mil One study noted the complete degradation of tetraethyllead to inorganic lead within 14 days in a soil environment. industrialchemicals.gov.au

In the Atmosphere : The atmosphere is a key medium for the transformation of lead alkyls. The primary degradation pathway is through reactions with hydroxyl radicals and ozone, as well as direct photolysis. industrialchemicals.gov.auymparisto.finih.gov The products of these reactions include gaseous and aerosol-associated trialkyllead and dialkyllead compounds. osti.govepa.gov

In Biota : The transformation can also occur within living organisms. In mussels, for example, tetraethyllead can be internally decomposed into this compound. tandfonline.com This in-vivo transformation appears to be more pronounced for ethylated lead species compared to methylated ones. tandfonline.com

Degradation of Tetraethyllead (TEL) in Various Matrices

| Matrix | Condition | Finding | Source |

|---|---|---|---|

| Water | Darkness | 50% degradation to this compound in 2-5 days. | industrialchemicals.gov.au |

| Water | Natural Light | 99% degradation in 15 days. | industrialchemicals.gov.au |

| Soil | General | Unstable; degrades to this compound. Chemical degradation is the major factor. | dtic.mil |

| Atmosphere | General | Rapid degradation via photo-oxidation and photolysis. | industrialchemicals.gov.au |

| Organisms (Mussels) | In-vivo | Internal decomposition of TEL into this compound occurs. | tandfonline.com |

Photolytic Degradation Mechanisms

Potential Biomethylation Processes of Inorganic Lead and Organoleads

The biological methylation—or more broadly, bioalkylation—of inorganic lead has been a subject of scientific inquiry and some controversy. illinois.eduresearchgate.net Research has suggested that the biomethylation of inorganic lead can occur in aquatic systems, particularly in sediments, leading to the formation of tetramethyllead (TML). pic.int However, other studies under various conditions have failed to observe the biological methylation of inorganic lead. researchgate.netpic.int

The consensus mechanism for biomethylation, when it is thought to occur, involves methyl donors like Vitamin B12. illinois.edu There is significantly more evidence and discussion for the biomethylation of lead to methylated compounds (e.g., trimethyllead, tetramethyllead) than there is for the formation of ethylated compounds through a similar biological process. tandfonline.comillinois.edu While the term "bioalkylation" could theoretically include ethylation, the available research does not provide conclusive evidence for the formation of this compound from inorganic lead via microbial or other biological pathways. researchgate.netnih.gov

Fundamental Chemical Transformations of this compound

Once formed, this compound is not the final state of lead in the environment. It is an intermediate in a cascade of degradation reactions that continue to break down the organolead compound.

Further Degradation Pathways to Diethyllead and Inorganic Lead

This compound undergoes further dealkylation, losing another ethyl group to form the diethyllead cation (DEL²⁺). alsglobal.comdtic.mil This species, in turn, degrades further to eventually form stable inorganic lead (Pb²⁺). industrialchemicals.gov.auoieau.fr This sequential degradation pathway can be summarized as:

Tetraethyllead (R₄Pb) → this compound (R₃Pb⁺) → Diethyllead (R₂Pb²⁺) → Inorganic Lead (Pb²⁺) oieau.frresearchgate.net

The rate of this cascade varies. This compound is generally more stable and persistent than its parent compound, tetraethyllead, but less stable than the final inorganic lead product. oieau.frtandfonline.com Under direct sunlight, this compound has a half-life of about 16 hours, after which it degrades further. oieau.fr In some environmental samples, diethyllead is detected only sporadically, suggesting it may be a transient species that quickly breaks down. tandfonline.comtandfonline.com The final product of this environmental degradation is inorganic lead, which tends to accumulate in sinks like soil and sediment. tandfonline.com

Redistribution Reactions and Speciation Chemistry

Redistribution reactions are a notable feature of organolead chemistry, involving the exchange of alkyl or other organic groups between lead centers. In the context of this compound, these reactions are crucial for understanding its environmental fate and the formation of various lead species.

The interchange of alkyl groups can occur between different organolead compounds. For instance, a reaction can take place between this compound chloride and tetraethyllead, which can be studied using radioactive labeling techniques. researchsolutions.comacs.org Halogen redistribution reactions have also been observed between benzyl (B1604629) bromide or benzyl iodide and Group IVA elements, including lead. lookchem.com

The speciation of this compound is of significant interest due to the varying toxicity and environmental mobility of its different forms. Tetraalkyllead compounds like tetraethyllead are known to degrade in aqueous environments into more toxic and stable ionic alkyllead species, such as the this compound cation (Et3Pb+). rsc.org The primary degradation products of tetraalkyllead compounds in aquatic systems are R3Pb+ and R2Pb2+ species. scielo.org.mx

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) are employed to separate and quantify different lead species, including inorganic lead (Pb(II)), this compound chloride, and others. researchgate.netrsc.org This allows for the detailed study of this compound speciation in various environmental matrices. The table below summarizes the detection limits for various lead species using one such method. rsc.org

| Compound | Abbreviation | Detection Limit (ng of Pb) |

| Inorganic Lead | Pb(II) | 0.37 |

| This compound Chloride | TEL | 0.14 |

| Triphenyllead Chloride | TPhL | 0.17 |

| Tetraethyllead | TTEL | 3.9 |

This table displays the detection limits for different lead species as determined by gradient high-performance liquid chromatography with inductively coupled plasma mass spectrometric detection.

Coordination Chemistry of this compound Species

Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. byjus.com The this compound cation, Et3Pb+, can act as a central species in coordination complexes. These complexes are formed through the donation of electron pairs from ligands to the lead center. libretexts.org

The coordination number, which is the number of ligands attached to the central metal, can vary. youtube.comlibretexts.org For organolead species, the nature of the ligands and the resulting geometry of the coordination complex are important aspects of their chemical behavior.

The formation of coordination complexes can influence the solubility, reactivity, and biological activity of this compound species. For example, the interaction of this compound with biological ligands is a key aspect of its toxicology.

The study of coordination chemistry is essential for a comprehensive understanding of the behavior of this compound in both chemical and biological systems.

Environmental Occurrence, Transport, and Fate of Triethyllead

Distribution and Concentration in Environmental Compartments

Atmospheric Presence and Transport Phenomena

Triethyllead compounds, formed from the breakdown of tetraalkylleads, are less volatile than their parent compounds. inchem.org While tetraalkyllead compounds can be released into the atmosphere from unburned fuel or during fuel transfer, they undergo rapid primary degradation through photo-oxidation and direct photolysis. industrialchemicals.gov.au The degradation of tetraalkyllead compounds in the atmosphere yields ionic trialkyllead compounds, which are more stable to photo-oxidation than the parent substances. industrialchemicals.gov.au These ionic trialkyllead compounds can be transported in the atmosphere associated with particulate matter. industrialchemicals.gov.au Rainwater has been identified as a source of this compound for the marine environment, with concentrations of ionic alkyllead compounds (mostly trialkyl derivatives) ranging from 10 to 96 ng Pb L-1 in the Šibenik area of the Eastern Adriatic coast. researchgate.net

Aquatic System Dynamics (Surface Waters, Seawater, Sediments)

This compound is more water-soluble than tetraethyllead (B6334599), which influences its distribution in aquatic systems. inchem.org It is a major degradation product of tetraethyllead in water. inchem.org In aquatic environments, tetraalkyllead compounds undergo photodegradation and hydrolysis to form ionic trialkyllead compounds like this compound. industrialchemicals.gov.au These trialkyllead compounds can then further degrade to dialkyl and alkyl leads over days to weeks, eventually forming inorganic lead compounds. industrialchemicals.gov.au

Studies have shown the presence of this compound in various aquatic compartments. In the Eastern Adriatic coast, trialkyllead compounds were detected in seawater at concentrations from <0.5 to 12.5 ng Pb L-1. researchgate.net In the same region, sediments showed very low accumulation of organolead compounds, with an average concentration of 0.2 ± 0.2 ng g-1, indicating that sediments are more of a sink for inorganic lead. researchgate.nettandfonline.com However, in a mine-impacted tropical river, desorption of tetraethyllead from sediments was observed with changes in pH, suggesting potential for mobilization. redalyc.org

The following table summarizes the concentration of this compound and related compounds in various aquatic environments.

| Environmental Compartment | Location | Compound | Concentration |

| Rainwater | Šibenik area, Eastern Adriatic | Ionic alkyllead compounds (mostly trialkyl) | 10 - 96 ng Pb L-1 |

| Seawater | Šibenik area, Eastern Adriatic | Trialkyllead compounds | <0.5 - 12.5 ng Pb L-1 |

| Seawater | Eastern Adriatic | Organic lead | 3.1 ± 2.9 ng L-1 |

| Sediment | Eastern Adriatic | Organic lead | 0.2 ± 0.2 ng g-1 |

Terrestrial System Dynamics (Soils, Groundwater)

In soil, tetraethyllead can degrade to this compound. dtic.mil this compound is highly water-soluble, making it potentially mobile in soil systems and a threat for groundwater contamination, especially in cases of leaded gasoline leakage from underground storage tanks. dtic.mil The persistence of tetraethyllead and its degradation products like this compound in soil is often associated with the presence of residual hydrocarbons from gasoline, which can protect them from degradation. alsglobal.com

Both chemical and biological degradation processes contribute to the breakdown of tetraethyllead in soils, with chemical degradation being the major factor. oup.comresearchgate.net this compound is the primary ionic ethyllead product detected in both nonsterile and autoclaved soils. oup.comresearchgate.net In column experiments with sandy soil contaminated with tetraethyllead, the compound was completely eluted over 260 days and converted to this compound. researchgate.netnih.gov

Groundwater monitoring near sites of contamination is crucial due to the mobility of this compound. However, studies have also shown that entrained solids in groundwater samples can lead to false positive results for tetraethyllead, highlighting the need for careful sampling protocols. alsglobal.com In one study, this compound was not detected in two groundwater samples from Colchester, England (detection limit 0.3 ng/L). nih.gov

Environmental Transformation and Degradation Pathways

Photochemical and Hydrolytic Degradation in Aquatic Systems

In the aquatic environment, tetraethyllead undergoes decomposition, particularly in the presence of light. tandfonline.com Photolytic decomposition of tetraethyllead leads to the formation of this compound, which can accumulate in the medium. tandfonline.com In experiments, the formation of this compound was significantly faster in illuminated conditions compared to darkness. tandfonline.com Diethyllead (B1201037) is formed in much smaller quantities. tandfonline.com The half-lives of trimethyllead (B1239934) and this compound under direct sunlight are approximately 28 hours and 16 hours, respectively. oieau.fr

Hydrolysis also contributes to the breakdown of tetraalkyllead compounds in water, forming ionic trialkyllead compounds. industrialchemicals.gov.au In the absence of light, the degradation of tetraethyllead to this compound is much slower. industrialchemicals.gov.autandfonline.com

Biogeochemical Cycling and Microbial Interactions

Microbial activity plays a role in the transformation of organolead compounds in the environment. scielo.org.mx Indigenous microbial populations can be stimulated to enhance the degradation of organolead compounds into less mobile inorganic forms. google.com Both chemical and biological processes contribute to the degradation of tetraethyllead in soil, with chemical degradation being the predominant pathway. oup.comresearchgate.net

Adsorption and Desorption Processes in Environmental Matrices

The environmental fate and transport of this compound are significantly influenced by its interaction with solid matrices such as soil and sediment. Adsorption and desorption processes dictate its mobility, bioavailability, and persistence in the environment. This compound, an ionic degradation product of tetraethyllead (TEL), exhibits distinct behaviors in various environmental compartments.

Research indicates that organolead compounds, including this compound, are subject to strong adsorption in soils and sediments, a process governed by multiple factors. who.int The organic matter content of the matrix is of crucial importance; it can inhibit mobility through sorption or, conversely, enhance it through the formation of soluble chelate complexes with organic anions. who.intnih.gov In general, lead compounds are strongly adsorbed by sediment and soil particles, which reduces their availability to organisms. who.int

The stability and transport of this compound are interconnected. Studies on the fate of its parent compound, TEL, in soil show that TEL is unstable and undergoes dealkylation to form the more water-soluble and toxic this compound. dtic.milresearchgate.net While this compound is more soluble, it is also subject to adsorption. In experiments with water-saturated sand soil columns, this compound was found to be very unstable, degrading into other lead species. dtic.mil A mass balance analysis revealed that a significant portion of the total lead was adsorbed by the soils and not easily washed out. dtic.mil

Detailed research findings highlight the key factors controlling the adsorption and desorption of alkyllead compounds:

pH: The acidity of the environment is a critical factor. scielo.org.mxtandfonline.com In a study on a mine-impacted river, a decrease in pH led to a significant increase in the concentration of TEL in the water column, indicating desorption from bed sediments. scielo.org.mx This release is attributed to the dissolution of carbonates at lower pH, which liberates the adsorbed lead compounds. scielo.org.mx Although this study focused on TEL, the principles of pH-dependent desorption are relevant to its ionic derivative, this compound. In acidic environments, lead is more likely to be desorbed from sediments. tandfonline.com

Organic Matter: The presence of organic matter in soil and sediment plays a dual role. It provides binding sites for alkyllead compounds, with one study noting that organic matter functions as a stabilizer for hydrophobic molecules like TEL. nih.govscielo.org.mx The adsorption is relatively weak and can be affected by slight environmental changes. scielo.org.mx The amount of organic matter influences how strongly the compound is held; sediments with low organic matter content have limited capacity to adsorb these compounds. scielo.org.mx

Competition with Other Ions: The presence of other ions in the water can influence the adsorption of alkyllead compounds. An inverse relationship has been observed between TEL concentration and conductivity, suggesting competition for adsorption sites on particulate matter. scielo.org.mx As conductivity increases (indicating higher ion concentration), TEL tends to remain in the sediments, implying that other ions can displace it from binding sites. scielo.org.mx

Redox Potential: Changes in the oxidation-reduction (redox) potential may also affect the release of alkyllead compounds. scielo.org.mx Under oxidizing conditions, fewer organic-matter bonding sites may be available for adsorption, potentially leading to the release of compounds like TEL and its derivatives from the sediment into the water column. scielo.org.mx

The following tables present data from research studies on the extraction and release of alkyllead species from environmental matrices, providing insight into their binding characteristics.

| Parameter | Soil/Sediment Type | Observation | Citation |

| pH | River Sediment | Decreasing pH from 8.0 to 6.0 caused a significant increase in the concentration of tetraethyl lead in the water column, indicating desorption from sediments. | scielo.org.mx |

| Organic Matter | Soil | Organic matter content influences mobility; it can inhibit movement via sorption or enhance it by forming soluble complexes. | nih.gov |

| Stability | Water-Saturated Sand Soil | This compound was found to be very unstable; most of the total lead was adsorbed by the soil and not washed out by a NaCl solution. | dtic.mil |

| Elution from Soil Column | Sandy Soil | Tetraethyllead was completely eluted over 260 days and converted to this compound, with 20-40% of the this compound appearing to be further degraded rather than strongly adsorbing. | researchgate.net |

| Analyte | Matrix | Extraction Efficiency (%) | Analytical Technique | Citation |

| This compound (Et₃Pb⁺) | Sediment | 86 | Not specified | iupac.org |

| This compound (Et₃Pb⁺) | Sediment | Not specified, but successfully extracted | Supercritical Fluid Extraction (SFE) |

Analytical Methodologies for Triethyllead Speciation and Quantification

Advanced Separation Techniques for Organolead Species

The separation of different organolead compounds is a crucial first step in their analysis. Chromatographic techniques are central to this process, enabling the isolation of triethyllead from other lead species and matrix components.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound analysis, GC is often used due to the compound's ability to be vaporized without decomposition. phenomenex.com The technique involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas through a column. The separation is based on the differential partitioning of compounds between the stationary phase lining the column and the mobile gas phase. phenomenex.com

For the analysis of organometallic compounds like this compound, GC can be coupled with various detectors. While standard GC-MS can be used, the coupling with inductively coupled plasma mass spectrometry (GC-ICP-MS) offers high specificity for metal-containing compounds. chromforum.org This hyphenated technique allows for the sensitive detection and quantification of individual organolead species. Research has demonstrated the use of GC for the determination of tetraethyllead (B6334599) in various samples, and the methodology can be adapted for the speciation of ionic lead compounds like this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for non-volatile or thermally labile compounds that are not suitable for GC analysis. advancechemjournal.comwikipedia.org It separates components of a mixture dissolved in a liquid solvent (the mobile phase) by pumping the solution through a column containing a solid adsorbent material (the stationary phase). wikipedia.org The separation is based on the different interactions of the analytes with the stationary phase. advancechemjournal.com

For this compound speciation, reversed-phase HPLC is commonly employed. nih.gov In this mode, a non-polar stationary phase is used with a polar mobile phase. advancechemjournal.com The separation of various lead species, including inorganic lead and different alkyllead compounds like this compound, has been successfully achieved using HPLC coupled with sensitive detection methods. nih.govresearchgate.net For instance, the separation of inorganic lead, trimethyllead (B1239934), this compound, and triphenyllead can be accomplished in a short time on a C18 column. researchgate.net The versatility of HPLC makes it applicable to a wide range of samples, from environmental to biological matrices. advancechemjournal.comchromatographytoday.com

Solid Phase Microextraction (SPME) and In-tube SPME for Preconcentration

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is used to extract and concentrate analytes from a sample before their analysis. tandfonline.com It utilizes a fiber coated with a suitable stationary phase to adsorb the analytes. tandfonline.com In-tube SPME is a more recent development where the extraction phase is coated on the inner surface of a capillary, which can be directly coupled with analytical instruments like HPLC. researchgate.nettandfonline.com This technique is particularly useful for the automated and rapid online analysis of compounds in aqueous samples. researchgate.net

In the context of this compound analysis, in-tube SPME coupled with HPLC has been shown to be an efficient method for the determination of this compound and other organolead species in aqueous samples. researchgate.nettandfonline.com The technique allows for the simultaneous extraction and concentration of the analytes, thereby enhancing the sensitivity of the subsequent detection. researchgate.net For example, a method using magnetism-enhanced in-tube SPME (ME/IT-SPME) has been developed for the online measurement of tetraethyllead, a related organolead compound, demonstrating the potential for high sensitivity and robust performance in analyzing such compounds in water. chromatographyonline.com This approach significantly improves extraction efficiency and allows for the direct measurement of trace amounts of organolead compounds. chromatographyonline.com

Hyphenated Detection Systems for Elemental Speciation

The coupling of separation techniques with highly sensitive and specific detectors, known as hyphenated techniques, is essential for the accurate speciation and quantification of this compound. These systems provide the necessary selectivity to distinguish between different elemental forms.

Mass Spectrometry (MS) and Electrospray Ionization (ESI-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or GC, it provides powerful capabilities for identifying and quantifying compounds. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing non-volatile and thermally labile molecules. nih.govwikipedia.org It transfers ions from a solution into the gas phase, allowing for their analysis by the mass spectrometer with minimal fragmentation. wikipedia.org

The coupling of HPLC with ESI-MS (HPLC-ESI-MS) is a key technique for the speciation of organolead compounds. An analytical method has been developed for the determination of trimethyllead and this compound in aqueous samples using in-tube SPME coupled with HPLC-ESI-MS. researchgate.netrsc.org This method allows for the simultaneous monitoring of both the elemental lead ion (208Pb+) and the molecular forms of the organolead species, providing comprehensive speciation information. researchgate.netrsc.org The complete separation and detection of trimethyllead and this compound can be achieved in a very short time frame using this approach. tandfonline.comrsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique that can detect metals and several non-metals at very low concentrations. When used as a detector for a chromatographic system (e.g., HPLC-ICP-MS or GC-ICP-MS), it provides exceptional specificity for elemental speciation. nih.gov

The coupling of HPLC with ICP-MS has been extensively used for the speciation of lead compounds, including this compound. researchgate.netnih.gov This hyphenated system allows for the separation of different lead species by HPLC, followed by their highly sensitive and element-specific detection by ICP-MS. researchgate.net Research has demonstrated the successful separation and quantification of inorganic lead, trimethyllead, this compound, and triphenyllead using HPLC-ICP-MS. nih.govresearchgate.net The detection limits for these species are typically in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, highlighting the exceptional sensitivity of this technique. nih.govresearchgate.net While gradient elution in HPLC can sometimes destabilize the plasma in the ICP-MS, isocratic separations offer a reliable compromise between chromatographic resolution and plasma stability. nih.gov

Research Findings on Analytical Methodologies

| Analytical Technique | Analytes | Matrix | Key Findings | Detection Limits |

| HPLC-ICP-MS | Inorganic lead (PbII), this compound chloride (TEL), triphenyllead chloride (TPhL), tetraethyllead (TTEL) | Aqueous | Ion-pair reversed-phase chromatography was utilized for separation. | 0.14 ng of Pb for TEL researchgate.net |

| HPLC-ICP-MS | Inorganic lead, trimethyllead, this compound, triphenyllead | Aqueous | Rapid separation achieved within 3.5 minutes on a C18 column. | 0.02 µg/L for this compound researchgate.net |

| In-tube SPME-HPLC-ESI-MS | Trimethyllead (TML), this compound (TEL) | Aqueous | Complete separation and detection achieved in under 5 minutes. | 12.6 ng/mL for TEL researchgate.netrsc.org |

| LC-ICP-MS | Inorganic lead (Pb(II)), trimethyllead, this compound | Biological Tissues | Reversed-phase LC with a C18 column for separation. | 0.1-0.3 µg Pb/L nih.gov |

| ME/IT-SPME-HPLC-DAD | Tetraethyllead (TEL) | Aqueous | Magnetism enhanced extraction efficiency by 52%. | 0.082 µg/L for TEL chromatographyonline.com |

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES)

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES) is an analytical technique used for the determination of elemental composition. When coupled with a separation technique like gas chromatography (GC), it becomes a powerful tool for the speciation of organometallic compounds such as this compound. iupac.org The MIP operates as an atomization and excitation source, where microwave energy is used to generate a plasma, typically from nitrogen or helium. iupac.orgrsc.org This plasma has sufficient energy to break down the analyte molecules eluting from the GC column into individual atoms and excite them, causing them to emit light at characteristic wavelengths. This emission is then measured by a spectrometer to identify and quantify the element of interest, in this case, lead.

A significant advantage of MIP-AES is its high sensitivity for both metals and non-metals and its ability to be coupled with various sample introduction techniques. iupac.org For the analysis of this compound, which is often found at trace levels in environmental samples, GC-MIP-AES has been shown to be a highly sensitive method. dss.go.thscispace.com The coupling of GC with MIP-AES allows for the separation of different organolead species before detection, enabling specific quantification of this compound. dss.go.th

Research on organolead compounds in alpine snow utilized GC-MIP-AES for the analysis of dimethyllead, trimethyllead, diethyllead (B1201037), and this compound. dss.go.th This study demonstrated the capability of the technique to measure concentrations at the picogram per gram (pg/g) to femtogram per gram (fg/g) level. dss.go.th The performance of MIP-AES in this application highlights its suitability for ultra-trace analysis of environmental archives. The detection limits and precision for organolead species, including this compound, from this research are detailed in the table below. dss.go.th

| Organolead Species | Sample Type | Sample Preparation | Detection Limit (fg/g) | Precision (RSD %) |

| Various | Snow (earlier method) | Single-step procedure | 150 - 200 | 4 - 15 |

| Various | Fresh Snow (optimized) | Sodium tetrapropylborate derivatization | 10 - 20 | 7 - 16 |

| This compound | Fresh Snow | Sodium tetrapropylborate derivatization | 13 - 146 (concentration range) | Not specified |

| Diethyllead | Fresh Snow | Sodium tetrapropylborate derivatization | 10 - 42 (concentration range) | Not specified |

| Trimethyllead | Fresh Snow | Sodium tetrapropylborate derivatization | 93 - 430 (concentration range) | Not specified |

| Dimethyllead | Fresh Snow | Sodium tetrapropylborate derivatization | 104 - 1013 (concentration range) | Not specified |

| Data sourced from a study on organolead pollution in alpine snow. dss.go.th |

The robustness of the MIP allows it to handle different sample matrices, although complex samples may require extensive preparation to avoid interference. The use of a helium-sustained plasma is particularly attractive due to its high excitation capabilities. iupac.org However, challenges such as carbon build-up and plasma extinguishing when introducing solvents from the chromatography step have been addressed through technical modifications like power modulation and specialized cavity designs. iupac.org Compared to other detectors, MIP-AES offers comparable sensitivity to Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (ICP-TOFMS) for most organolead compounds and is generally more sensitive than Gas Chromatography-Mass Spectrometry (GC/MS) for trace-level analysis. researchgate.net

Speciation Analysis Strategies and Methodological Challenges

The speciation analysis of this compound is critical because the toxicity and environmental behavior of lead are highly dependent on its chemical form, with organolead compounds like this compound being significantly more toxic than inorganic lead. speciation.net The primary goal of speciation analysis is to accurately identify and quantify the individual lead species present in a sample. researchgate.net This requires sophisticated analytical strategies, most commonly involving a combination of a high-resolution separation technique with a sensitive, element-specific detector—a "hyphenated technique". researchgate.net

Commonly employed hyphenated techniques for this compound speciation include Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES), or mass spectrometry (MS). speciation.netresearchgate.net

Methodological Challenges:

The speciation analysis of this compound is fraught with challenges that must be carefully managed to ensure accurate and reliable results. researchgate.net

Environmental Ecotoxicology and Biological Interactions of Triethyllead

Impact on Microorganisms and Microbial Ecology

Effects on Microbial Degradation Processes

The presence of triethyllead can significantly impede the natural microbial degradation of pollutants. In studies of soil contaminated with alkyllead compounds, high concentrations of this compound proved toxic to non-adapted microorganisms. researchgate.netnih.gov While the addition of a readily degradable carbon source can stimulate the rapid growth of indigenous soil bacteria, the degradation of alkyllead itself remains minimal under these conditions. researchgate.netnih.gov

Research indicates that tetraethyllead (B6334599) can be converted to this compound through chemical or microbiological reactions in the soil. researchgate.netnih.gov Over a period of 260 days in a soil column experiment, tetraethyllead was completely eluted and transformed into this compound. researchgate.net The concentration of this compound in the circulating water accounted for 60-80% of the maximum amount that could be formed, suggesting that 20-40% of the this compound was further degraded. researchgate.netnih.gov However, the accumulation of diethyllead (B1201037), the subsequent degradation product, was minimal. researchgate.netnih.gov This suggests a bottleneck in the degradation pathway beyond this compound.

The process of dealkylation, the removal of ethyl groups from the lead atom, is a key step in the breakdown of these compounds. It is believed that microbial enzymatic systems are responsible for the initial demethylation of organic lead species, leading to the formation of more water-soluble polar organic lead compounds. google.com Further degradation then results in the formation of inorganic lead species. google.com While microorganisms are implicated in this process, the specific microbes responsible for the degradation of tetraalkyl lead compounds like this compound have not been fully identified. mdpi.comosti.gov The degradation process is also influenced by both biological and chemical factors, with chemical degradation playing a major role in soils. dtic.mil

Comparative Toxicity to Inorganic Lead for Microorganisms

This compound and other trialkyllead compounds are generally more toxic to microorganisms than inorganic lead compounds. inchem.orgwho.intbiologicaldiversity.org Tetraalkyllead compounds, such as tetraethyllead, become toxic as they decompose into the ionic trialkyllead form. inchem.orgwho.intbiologicaldiversity.org The toxicity of inorganic lead is highly dependent on environmental factors like water hardness, pH, and salinity, which affect its bioavailability. inchem.orgwho.int

Studies on the bacterium Escherichia coli K12 have shown that this compound affects growth, energy metabolism, and ion transport. microbiologyresearch.org It inhibits growth more significantly on non-fermentable carbon sources like glycerol (B35011) and succinate (B1194679) compared to glucose. microbiologyresearch.org At higher concentrations, it also inhibits cellular respiration. microbiologyresearch.org

The slime mold Physarum polycephalum has been used as a model organism to study the effects of this compound. hu.edu.jo Research has shown that this compound can induce changes in contractile activity and disrupt microtubules in mammalian cells, highlighting its cellular toxicity. hu.edu.jo

Effects on Aquatic Organisms and Ecosystems

This compound poses a significant threat to aquatic life due to its high toxicity and ability to accumulate in various organisms.

Uptake and Accumulation in Aquatic Biota

This compound is readily taken up and accumulated by aquatic organisms. inchem.orgwho.int The uptake and accumulation of lead compounds, in general, are influenced by environmental factors such as temperature, salinity, pH, and the presence of organic matter. inchem.orgwho.int

In studies with mussels, the uptake and loss of this compound chloride were found to be rapid, with a half-life of 3 to 4 days for elimination after being transferred to clean water. inchem.orgwho.int However, a comparison between the uptake of organic and inorganic lead in mussels revealed that inorganic lead is accumulated to a much greater extent. inchem.orgwho.int

Fish also accumulate this compound. In dabs exposed to this compound, uptake into the liver and muscle was linear over a 41-day period, with slow elimination. inchem.orgwho.int The bioconcentration factor for this compound in dabs was calculated to be 12. inchem.org In contrast, the bioconcentration factor for trimethyllead (B1239934) was only 2. inchem.org

A study on the Eastern Adriatic coast found that mussels accumulated both total and organic lead more efficiently than fish, suggesting no biomagnification of lead compounds in that marine food chain. tandfonline.comresearchgate.net Seawater in the study area contained mostly tri- and dialkyllead compounds, while mussels accumulated tetraethyllead more efficiently. tandfonline.com In fish, tetra- and ionic alkyllead compounds were found in similar proportions. tandfonline.com

The distribution of different alkyllead compounds in organisms can be explained by their stability and solubility in water. tandfonline.com Tetraethyllead is less stable and more likely to be taken up by organisms near the source of contamination before it decomposes. tandfonline.com

Mechanistic Studies of Biological Interaction in Aquatic Species (e.g., Algae)

The unicellular alga Poterioochromonas malhamensis has been a valuable model for studying the toxic mechanisms of this compound. Research has shown that this compound inhibits the growth of this alga. inchem.orgbiologicaldiversity.org Interestingly, certain substances can offer protection against this toxicity. While thiol compounds were ineffective, vitamins such as tocopheryl acetate (B1210297) and ascorbic acid, the trace element zinc, and other agents like ATP and cyclic AMP were found to suppress the growth-inhibiting effects of this compound. inchem.orgbiologicaldiversity.orgnih.gov Zinc was particularly effective, increasing algal growth significantly in the presence of this compound. inchem.orgbiologicaldiversity.orgnih.gov It is postulated that the protective action of these agents is mediated by the suppression of this compound-induced peroxidation processes. nih.gov

In another alga, Micrasterias, organic this compound was found to cause severe disturbances to the endomembrane system and secondary cell wall formation. frontiersin.org

The toxicity of this compound is also linked to its ability to act as a transmembrane Cl-/OH- exchanger, which can dissipate proton gradients across cell membranes at nanomolar concentrations. illinois.edu This disruption of ion transport is a key aspect of its toxic action.

Bioavailability Dynamics in Aquatic Environments

The bioavailability of lead in aquatic ecosystems is a critical factor determining its toxicity. inchem.orgwho.int In aquatic systems, a significant portion of lead is tightly bound to sediment, with only a small fraction dissolved in the water. inchem.orgwho.int The presence of organic material, sediment, or mineral particles generally reduces the bioavailability of lead. inchem.orgwho.int

The free ionic concentration of lead is a major determinant of its aquatic toxicity, as this form is most readily available to organisms. inchem.orgwho.intbiologicaldiversity.org The chemical form of lead greatly influences its behavior and availability. Trialkyllead compounds, formed from the breakdown of tetraalkylleads, are more soluble in water than their parent compounds. inchem.orgwho.int

The speciation of alkyllead compounds in aquatic environments is dynamic. Tetraethyllead can be converted to the more water-soluble and stable this compound in water. researchgate.nettandfonline.com This transformation is a key factor in its environmental fate and bioavailability to aquatic organisms. researchgate.net

Interactions with Terrestrial Organisms and Systems

This compound (TEL), a primary breakdown product of tetraethyllead, exhibits significant and distinct interactions with terrestrial organisms, including plants, soil microorganisms, and invertebrates. inchem.orgresearchgate.net Its high toxicity compared to inorganic lead compounds is a recurring theme in ecotoxicological studies. doi.org

Research demonstrates that organic lead compounds, such as this compound and trimethyllead (TML), are considerably more toxic to most organisms than inorganic lead, with TEL being noted as particularly potent. doi.org The conversion of tetraethyllead to the more toxic this compound cation can occur in the environment, which can then readily permeate the plasma membranes of plant cells. epa.govnih.gov

Interactions with Plants

This compound is highly phytotoxic, affecting plant growth, physiology, and cellular structures. epa.gov Studies on soybean (Glycine max) cells in suspension cultures showed that growth was inhibited, ultimately leading to cell death. nih.gov The underlying mechanism for this toxicity is linked to the disruption of microtubular structures. nih.gov this compound has been shown to disturb the formation of microtubules from tubulin at very low concentrations. nih.gov It also acts as a powerful transmembrane chloride/hydroxide exchanger, which can dissipate proton gradients at nanomolar levels. epa.gov

A greenhouse experiment conducted on Solanum nigrum L. (Black nightshade) provided detailed insights into the comparative toxicity of different lead species. The results indicated that the toxicity ranked in the order of this compound (TEL) > trimethyllead (TML) > divalent lead (Pb²⁺) > tetravalent lead (Pb⁴⁺) in a dose-dependent manner. doi.org The plant's strategy against lead toxicity involved phytostabilization, where the lead was primarily fixed in the roots with restricted transfer to the shoots. doi.org Notably, more phytotoxic lead was absorbed from soils treated with TEL compared to TML. doi.org Lead poisoning in plants can cause a rapid reduction in root growth due to the inhibition of cell division in the root tip and can disturb microtubule organization in meristematic cells. researchgate.net

Table 1: Comparative Phytotoxicity of Lead Compounds on Solanum nigrum L.

| Lead Compound | Relative Toxicity Ranking | Key Observations | Source |

|---|---|---|---|

| This compound (TEL) | 1 (Most Toxic) | Highest phytotoxicity; greater absorption compared to TML. | doi.org |

| Trimethyllead (TML) | 2 | Less toxic than TEL but more toxic than inorganic forms. | doi.org |

| Divalent Lead (Pb²⁺) | 3 | Less toxic than organic lead forms. | doi.org |

| Tetravalent Lead (Pb⁴⁺) | 4 (Least Toxic) | Lowest phytotoxicity among the tested compounds. | doi.org |

The total lead concentration in S. nigrum L. increased significantly with higher concentrations of lead in the soil. doi.org The uptake was directly associated with the toxicity of the lead species. doi.org

Table 2: Total Lead Concentration in Solanum nigrum L. from Contaminated Soil

| Contaminant in Soil | Maximum Pb Concentration in Plant (mg/kg) | Source |

|---|---|---|

| This compound (TEL) | 100 | doi.org |

| Trimethyllead (TML) | 33.1 | doi.org |

| Divalent Lead (Pb²⁺) | 6400 | doi.org |

| Tetravalent Lead (Pb⁴⁺) | 1280 | doi.org |

Interactions with Soil Microorganisms

In general, inorganic lead compounds are less toxic to microorganisms than trialkyl- and tetraalkyllead compounds. inchem.orgwho.int The toxicity of tetraalkyllead is activated by its decomposition into the ionic trialkyllead form. inchem.orgwho.int Studies on soil contaminated with leaded gasoline have shown that tetraethyllead can be completely eluted from sandy soil and converted to this compound through chemical or microbiological reactions. researchgate.net In one experiment, the concentration of this compound in circulating water accounted for 60-80% of the maximum amount that could be formed from the initial tetraethyllead, indicating significant conversion and some further degradation. researchgate.net

Lead contamination can have detectable effects on the diversity of soil microbial communities even at low concentrations. nih.gov As lead levels increase, substantial changes in microbial diversity occur. nih.gov There is evidence suggesting that denitrifying microbial communities may adapt to high lead levels by selecting for metal-resistant forms of enzymes like nitrite (B80452) reductases. nih.gov

Interactions with Terrestrial Invertebrates

The use of terrestrial invertebrates as biological sentinels for monitoring lead pollution has been proposed. epa.gov For instance, the lead body burdens in the spider Araneus umbricatus have been found to correlate with lead levels in lichens used for monitoring atmospheric lead. epa.gov Similarly, the woodlouse (Porcellio scaber) is considered a potential indicator organism, as its internal lead concentrations tend to reflect the levels present in the surrounding soil or leaf litter. epa.gov

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | (C₂H₅)₃Pb⁺ |

| Tetraethyllead | (C₂H₅)₄Pb |

| Trimethyllead | (CH₃)₃Pb⁺ |

| Lead (II) ion | Pb²⁺ |

| Lead (IV) ion | Pb⁴⁺ |

| Chloride | Cl⁻ |

| Hydroxide | OH⁻ |

Environmental Remediation and Mitigation Research for Organolead Contamination

Bioremediation Approaches for Triethyllead and Alkyllead Compounds

Bioremediation utilizes microorganisms to break down or transform contaminants into less toxic substances. This approach is considered a cost-effective and environmentally friendly option for cleaning up sites contaminated with organolead compounds.

The degradation of organolead compounds like tetraethyllead (B6334599) (TEL) in the environment is a sequential dealkylation process, ultimately leading to inorganic lead. researchgate.netosti.gov this compound (TREL) and trimethyllead (B1239934) (TRML) are common, more water-soluble, and toxic degradation products. osti.govmdpi.comdtic.mil

Studies have shown that microbial action plays a significant role in the degradation of alkyllead compounds. In non-sterile soils, the degradation of these compounds occurs more rapidly than in sterilized soils, indicating the involvement of microorganisms. mdpi.com While the complete degradation pathways are not fully understood, it is believed that microorganisms facilitate the dealkylation of tetraalkyllead to trialkyllead and subsequently to inorganic lead. researchgate.net

Several microbial species have been identified for their potential in bioremediation:

Bacteria: Various bacteria, including Pseudomonas aeruginosa, Pseudomonas fluorescens, and Ralstonia metallidurans, have been studied for their ability to produce siderophores that can aid in the phytoextraction of lead. mdpi.com Rhodobacter sphaeroides has been shown to alter the speciation of lead, rendering it less bioavailable. mdpi.com

Fungi: Fungi such as Aspergillus niger, Penicillium chrysogenum, and Trichoderma viride have demonstrated the ability to precipitate lead as lead phosphate (B84403) and to biosorb the metal. mdpi.com

Yeast: Alkyllead-tolerant yeast strains derived from Candida humicola have been reported to degrade trimethyllead to inorganic lead. google.com

In a study on sandy soil highly contaminated with alkyllead compounds, tetraethyllead was converted to this compound over 260 days through apparent chemical or microbiological reactions. nih.govresearchgate.net The resulting high concentration of this compound was toxic to non-adapted microorganisms. nih.govresearchgate.net However, the addition of a readily degradable carbon source stimulated the growth of indigenous soil bacteria, although this did not significantly increase alkyllead degradation. nih.govresearchgate.net

Table 1: Microbial Species Involved in Organolead Bioremediation

| Microorganism Type | Species | Mechanism of Action |

|---|---|---|

| Bacteria | Pseudomonas aeruginosa, Pseudomonas fluorescens, Ralstonia metallidurans | Siderophore production for phytoextraction |

| Bacteria | Rhodobacter sphaeroides | Alters lead speciation, reducing bioavailability |

| Fungi | Aspergillus niger, Penicillium chrysogenum, Trichoderma viride | Precipitation of lead phosphate, biosorption |

The success of bioremediation is dependent on a variety of environmental and biological factors that influence microbial growth and activity. agriscigroup.us

Key Factors Affecting Bioremediation:

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. Stimulating indigenous microbial populations by adding nutrients can enhance the transformation of organolead compounds. google.com

Oxygen Availability: Bioremediation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov The presence of oxygen can stimulate the growth of certain contaminant-degrading microorganisms. google.com In anaerobic conditions, sulfate-reducing bacteria can contribute to the transformation of organoleads. google.com

pH: The pH of the soil or water can significantly impact microbial activity, with most microorganisms preferring a pH range of 6.5 to 8.5 for optimal biodegradation. agriscigroup.us

Temperature: Temperature affects the rate of microbial metabolism and, consequently, the rate of contaminant degradation.

Contaminant Concentration: High concentrations of toxic compounds like this compound can be inhibitory to microbial populations, hindering the bioremediation process. nih.govresearchgate.net

Bioavailability: For microorganisms to degrade a contaminant, it must be accessible to them. The bioavailability of organolead compounds can be influenced by their solubility and sorption to soil particles. agriscigroup.us

Microbial Population: The presence of a microbial population capable of degrading the specific contaminants is a prerequisite for successful bioremediation. agriscigroup.us This can involve stimulating the indigenous microflora or introducing specific microorganisms through a process called bioaugmentation. mdpi.comnih.gov

Microbial Degradation in Contaminated Soils and Water

Physicochemical Remediation Strategies

In addition to bioremediation, several physicochemical methods are being explored for the removal of organolead compounds from contaminated environments. researchgate.net These techniques often involve separating the pollutants from the soil or water for subsequent treatment.

Common Physicochemical Remediation Techniques:

Adsorption: This method uses adsorbent materials, such as granular activated carbon (GAC), to remove organolead compounds from water. researchgate.netmdpi.com The contaminants bind to the surface of the adsorbent, effectively removing them from the liquid phase. Ion exchange resins with strongly acidic functional groups have also been shown to be effective in adsorbing organolead compounds. google.com

Chemical Oxidation: This process uses oxidizing agents like hydrogen peroxide, Fenton's reagent, potassium permanganate, or ozone to break down organolead compounds. researchgate.net Advanced Oxidation Processes (AOPs), which combine agents like ozone and hydrogen peroxide or use UV radiation, have shown high removal efficiency for compounds like TEL and TREL. researchgate.net

Soil Washing: This technique involves using a liquid solution, sometimes containing surfactants or chelating agents, to wash contaminants from the soil. The resulting liquid is then treated to remove the pollutants.

Solvent Extraction: Organic solvents can be used to extract organolead compounds from contaminated soil. The solvent containing the pollutants is then separated and treated to recover the solvent and remove the contaminants.

Table 2: Physicochemical Remediation Methods for Organolead Contamination

| Remediation Method | Description | Target Compounds |

|---|---|---|

| Adsorption | Utilizes materials like granular activated carbon or ion exchange resins to bind and remove contaminants. | Organolead compounds |

| Chemical Oxidation | Employs oxidizing agents to chemically degrade pollutants. | Tetraethyllead (TEL), this compound (TREL) |

| Soil Washing | Uses a liquid solution to flush contaminants from the soil. | Semi-volatile organic compounds, heavy metals |

Advanced Research Perspectives on Triethyllead

Theoretical and Computational Chemistry Studies of Organolead Compounds

Theoretical and computational chemistry provide powerful tools for investigating the molecular-level properties of organolead compounds like triethyllead. msu.edu These methods use mathematical and computational techniques, grounded in fundamental physics, to evaluate molecular structure, energetics, and dynamics. msu.eduumbc.edu Such studies offer insights that complement experimental findings and can explore systems or processes that are difficult to study in a laboratory. msu.edu

A significant area of focus for computational studies has been the structure, stability, and reactivity of organolead compounds. For instance, Density Functional Theory (DFT) calculations have been employed to study the gas-phase stability and structure of dinuclear organolead cations. researchgate.net These theoretical calculations help elucidate the formation pathways and intrinsic properties of complex organolead species that may form in various environments. researchgate.net

Computational models have also been instrumental in understanding the interactions between organolead compounds and biological molecules. Structural and biophysical characterizations, combined with computational studies, have shed light on how organolead compounds, including this compound chloride, bind to enzymes. acs.org For example, research on the organomercurial lyase (MerB) has used such methods to characterize its interaction with a range of organometallic compounds, providing insights into the mechanisms of carbon-metal bond cleavage. acs.orgresearchgate.net

Furthermore, quantum-chemical methods are applied to understand the fundamental chemical bonding and energetics of these compounds. umbc.edu The theoretical investigation of organolead compounds contributes to a broader understanding of structure and reactivity trends among Group 14 organometallic derivatives. researchgate.netresearchgate.net

Table 1: Examples of Computational Methods in Organolead Research

| Research Area | Computational Method | Investigated Property | Reference |

| Molecular Stability | Density Functional Theory (DFT) | Gas-phase stability of dinuclear organolead ions | researchgate.net |

| Bio-interactions | Structural & Biophysical Characterization | Binding mechanisms to enzymes like MerB | acs.orgresearchgate.net |

| Bonding & Energetics | Quantum Chemistry | Molecular structure and energetics | umbc.edu |

Future Directions in this compound Environmental Chemistry Research

The environmental fate of this compound, a persistent and toxic breakdown product of tetraethyllead (B6334599), continues to be a significant research concern. acs.orgresearchgate.net While much is known, several key areas require further investigation to fully understand and mitigate its environmental impact.

Future research will likely focus on the complex degradation and transformation pathways of this compound in various environmental compartments. Although it is known that tetraethyllead degrades to this compound, which is more persistent, the precise factors influencing the stability and further degradation of this compound in different matrices, such as soil and water, need more detailed study. acs.orgresearchgate.net There is a need for further research on the key factors that influence the stability of alkyllead compounds in aqueous samples. researchgate.net

Another critical area is the transport and mobility of this compound in subsurface environments. dtic.mil The dealkylation of tetraethyllead can lead to the formation of water-soluble this compound, which can contaminate groundwater. dtic.mil Future laboratory studies should explore the fate and transport of alkylleads in more complex and realistic geological systems, such as heterogeneous and layered soils. dtic.mil Understanding these processes is crucial for developing effective in-situ remediation strategies. researchgate.net

The development of more environmentally friendly and efficient remediation technologies for this compound-contaminated sites is a key future direction. mdpi.com This includes exploring bioremediation approaches, as some microorganisms have shown resistance to or the ability to degrade organolead compounds. researchgate.netresearchgate.net Further investigation into the microbial degradation pathways and the enzymes involved could lead to novel cleanup technologies.

Finally, long-term monitoring and modeling of this compound in the environment are essential. As leaded gasoline is still used in some applications, such as aviation, continued environmental contamination is possible. industrialchemicals.gov.au Research is needed to better correlate environmental concentrations with potential sources and to predict the long-term behavior of these compounds in ecosystems. researchgate.netresearchgate.net

Table 2: Key Future Research Areas for this compound

| Research Area | Key Questions | Potential Impact |

| Degradation Pathways | What are the precise biotic and abiotic factors controlling this compound stability and degradation in soil and water? | Improved models for predicting environmental persistence. |

| Subsurface Transport | How does this compound migrate through complex geological formations and interact with groundwater systems? | Better risk assessment and containment strategies for contaminated sites. |

| Remediation Technologies | Can microbial processes be harnessed for the effective and environmentally benign cleanup of this compound? | Development of novel bioremediation techniques. |

| Long-Term Fate | What is the long-term environmental behavior and ultimate fate of this compound from historical and ongoing sources? | Enhanced environmental monitoring and protection policies. |

Q & A

Q. How can researchers design controlled experiments to study this compound neurotoxicity mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.